molecular formula C11H12N2O B11904266 1-Benzyl-5-methoxy-1H-pyrazole CAS No. 63425-57-0

1-Benzyl-5-methoxy-1H-pyrazole

Cat. No.: B11904266
CAS No.: 63425-57-0
M. Wt: 188.23 g/mol
InChI Key: TUTHOMUSXDYFPB-UHFFFAOYSA-N
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Description

1-Benzyl-5-methoxy-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the first position and a methoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methoxy-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1-benzyl-3,5-dimethoxy-1H-pyrazole with hydrazine hydrate under reflux conditions can yield the desired compound . Another method includes the use of 1,3-dicarbonyl compounds and phenylhydrazine in the presence of a catalyst such as iodine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methoxy-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzyl and methoxy groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazoles.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methoxy-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Benzyl-3-methoxy-1H-pyrazole
  • 1-Benzyl-5-methyl-1H-pyrazole
  • 1-Benzyl-3-phenyl-1H-pyrazole

Comparison: 1-Benzyl-5-methoxy-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and chemical stability .

Properties

CAS No.

63425-57-0

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-benzyl-5-methoxypyrazole

InChI

InChI=1S/C11H12N2O/c1-14-11-7-8-12-13(11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

TUTHOMUSXDYFPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=NN1CC2=CC=CC=C2

Origin of Product

United States

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